molecular formula C8H14N2O4 B1361823 1,4-Piperazinediacetic acid CAS No. 5430-78-4

1,4-Piperazinediacetic acid

Cat. No. B1361823
CAS RN: 5430-78-4
M. Wt: 202.21 g/mol
InChI Key: JERMFLFKXHHROS-UHFFFAOYSA-N
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Description

1,4-Piperazinediacetic Acid (PDA) is an organic molecule containing a piperazine backbone with two carboxyl groups bridged by an ethylene chain. It is also known as (4-Carboxymethylpiperazin-1-yl)acetic acid .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1,4-Piperazinediacetic acid, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, 1,4-piperazinediacetic acid, 1,4-dihydrazide and its metal complexes were synthesized .


Molecular Structure Analysis

The molecular formula of 1,4-Piperazinediacetic acid is C8H14N2O4. The structure of the compound was characterized by elemental analysis, ESI-MS, IR, and NMR spectral data .

Scientific Research Applications

Antimicrobial and Enzyme Inhibition Properties

1,4-Piperazinediacetic acid demonstrates significant applications in the synthesis of antimicrobial agents. For instance, it has been used in synthesizing piperazine derivatives and their metal complexes, which exhibit antibacterial activities against various Gram-positive and Gram-negative bacteria. These compounds also show inhibition activities against glutathione reductase enzyme, an important factor in cellular oxidative stress regulation (Özbek et al., 2018).

Design and Synthesis of Novel Compounds

1,4-Piperazinediacetic acid plays a crucial role in the design and synthesis of novel compounds with potential applications in various fields. A derivative synthesized by reacting 1,4-Piperazinediacetic acid, 1,4-dihydrazide, and 5 -Chloro-2-hydroxybenzaldehyde showed promising antibacterial and fungal activities, underlining its potential in developing new antimicrobial agents (Muhammet, 2023).

Coordination Polymer Synthesis

In the field of material science, 1,4-Piperazinediacetic acid is instrumental in the synthesis of coordination polymers. A study highlighted its use in creating a new Cd(II) coordination polymer with a pcu topological net, which has implications in materials chemistry and crystal engineering (Zou et al., 2016).

Organic Crystal Engineering

1,4-Piperazinediacetic acid is also significant in organic crystal engineering. It has been involved in studies exploring hydrogen-bond associations in crystalline forms, contributing to our understanding of molecular interactions in solid states (Weatherhead-Kloster et al., 2005).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,4-Piperazinediacetic acid are explored for their potential as non-peptide angiotensin II receptor antagonists, indicating its relevance in developing new drugs for cardiovascular diseases (Wu et al., 1993).

Safety And Hazards

When handling 1,4-Piperazinediacetic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[4-(carboxymethyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14/h1-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERMFLFKXHHROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202668
Record name Piperazine-1,4-diacetic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinediacetic acid

CAS RN

5430-78-4
Record name 1,4-Piperazinediacetic acid
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Record name 1,4-Piperazinediacetic acid
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Record name 1,4-Piperazinediacetic acid
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Record name Piperazine-1,4-diacetic acid
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Record name Piperazine-1,4-diacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Yang, N Lu, G Zhang, L Cheng, SH Gou - Polyhedron, 2008 - Elsevier
Two series of new three-dimensional (3D) hybrid organic–inorganic frameworks [Ln 2 (H 2 pda)(C 2 O 4 )(SO 4 ) 2 (H 2 O) 2 ] n [I, Ln=Nd (1), Y (2)] and {[Ln 2 (H 2 pda)(C 2 O 4 )(SO 4 ) …
Number of citations: 25 www.sciencedirect.com
H Irving, LD Pettit - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
3052 Irving and Pettit: The Stability of of ethylenediamine 293 and there is an increasing tendency to form hydroxylated species. Thus the reaction between copper perchlorate and NNW…
Number of citations: 2 pubs.rsc.org
L Cheng, S Gou, G Xu - Journal of Molecular Structure, 2010 - Elsevier
Two types of three-dimensional (3D) hybrid organic–inorganic frameworks [Ln 2 (H 2 pda)(SO 4 ) 3 (H 2 O) 4 ] n [I, Ln=La 3+ (1), Pr 3+ (2), Nd 3+ (3), Sm 3+ (4) and Eu 3+ (5)] and {[Ln 2 …
Number of citations: 1 www.sciencedirect.com
L Cheng, LM Zhang, JQ Wang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title salt, C8H16N2O42+·2H2PO4−·2H2O, the piperazine ring is located around an inversion center and adopts a chair conformation. The dihydrogen phosphate anions and free …
Number of citations: 12 scripts.iucr.org
N Özbek, S Mamaş, T Erdoğdu, S Alyar, K Kaya… - Journal of Molecular …, 2018 - Elsevier
4-Piperazinediacetic acid and 1,4-diethyl ester (1) were prepared by treating 1,4-piperazine with ethylchloroacetate; and its structure was identified by single crystal X-ray diffraction …
Number of citations: 1 www.sciencedirect.com
SM MUHAMMET - Gazi University Journal of Science Part A …, 2023 - dergipark.org.tr
The title compound (2,2'-(piperazine-1,4-diyl)bis(N'-((E)-5-chloro-2-hydroxybenzylidene) acetohydrazide) (5-ClPAH) was synthesized by reacting 1,4-Piperazinediacetic acid, 1,4-…
Number of citations: 0 dergipark.org.tr
Z Yuan, JM VanBriesen - ABSTRACTS OF PAPERS OF THE AMERICAN …, 2002 - Citeseer
Ethylendiaminetetraacetate (EDTA) is an anthropogenic chelating agent (see Figure 1) widely used for its ability to form stable, water soluble complexes with metals. Many industrial …
Number of citations: 0 citeseerx.ist.psu.edu
L Shen, YH Ye, XT Wang, HL Zhu, C Xu… - … A European Journal, 2006 - Wiley Online Library
Aspernigerin (1), a novel cytotoxic alkaloid consisting of an unprecedented structural framework has been isolated from the extract of a culture of Aspergillus niger IFB‐E003, an …
VS Koval, AA Ivanov, VI Salyanov… - Russian Journal of …, 2017 - Springer
A novel series of the DBP(n) fluorescent symmetric dimeric bisbenzimidazoles in which the bisbenzimidazole fragments were attached to an oligomeric linker with the 1,4-piperazine …
Number of citations: 2 link.springer.com
JH Bi - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, [Zn(C8H12N2O4)(H2O)2]n, contains a ZnII ion residing on an inversion center, half of a centrosymmetric piperazine-1,4-diacetate ligand (L) …
Number of citations: 4 scripts.iucr.org

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